molecular formula C21H19BrN6O2 B11994651 8-(N'-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione

8-(N'-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione

Katalognummer: B11994651
Molekulargewicht: 467.3 g/mol
InChI-Schlüssel: XWQVVGSEVAZSLE-QRVIBDJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a benzylidene-hydrazino group attached to a purine-dione core, which imparts distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione typically involves the condensation of 4-BR-benzaldehyde with hydrazine derivatives, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(N’-(4-BR-Benzylidene)-hydrazino)-3-ME-7-phenethyl-3,7-2H-purine-2,6-dione is unique due to its specific structural features, such as the combination of a benzylidene-hydrazino group with a purine-dione core.

Eigenschaften

Molekularformel

C21H19BrN6O2

Molekulargewicht

467.3 g/mol

IUPAC-Name

8-[(2Z)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C21H19BrN6O2/c1-27-18-17(19(29)25-21(27)30)28(12-11-14-5-3-2-4-6-14)20(24-18)26-23-13-15-7-9-16(22)10-8-15/h2-10,13H,11-12H2,1H3,(H,24,26)(H,25,29,30)/b23-13-

InChI-Schlüssel

XWQVVGSEVAZSLE-QRVIBDJDSA-N

Isomerische SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)Br)CCC4=CC=CC=C4

Kanonische SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.